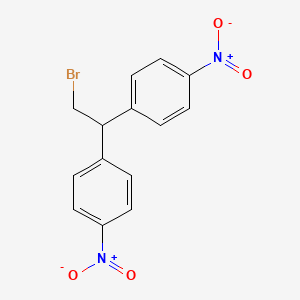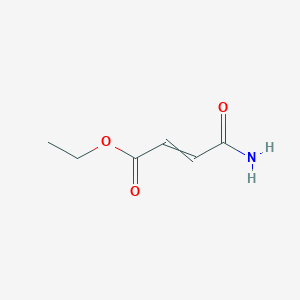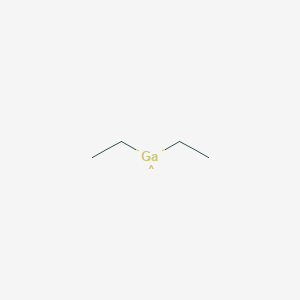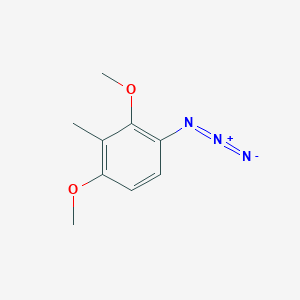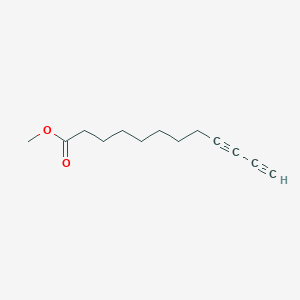
1-Iodo-2-(3-iodopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(3-iodopropyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropyl iodide. The reaction typically requires the presence of an iodine source, such as iodine (I2), and a suitable solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(3-iodopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-phenylpropyl iodide, while oxidation with potassium permanganate can produce 3-phenylpropanoic acid .
Scientific Research Applications
1-Iodo-2-(3-iodopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a radiolabeling agent in biological studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(3-iodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution and other reactions. In biological systems, the compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups present .
Comparison with Similar Compounds
1-Iodo-3-phenylpropane: Similar in structure but lacks the second iodine atom.
3-Phenylpropyl iodide: Another related compound with a single iodine atom.
Uniqueness: 1-Iodo-2-(3-iodopropyl)benzene is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications.
Properties
CAS No. |
115860-48-5 |
|---|---|
Molecular Formula |
C9H10I2 |
Molecular Weight |
371.98 g/mol |
IUPAC Name |
1-iodo-2-(3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10I2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
InChI Key |
QCJUAKOLXULAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


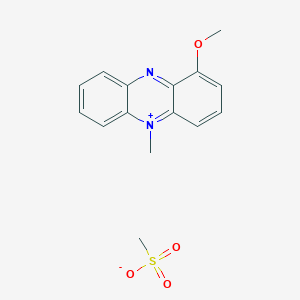
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
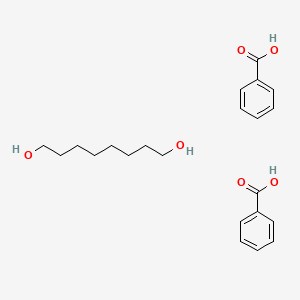
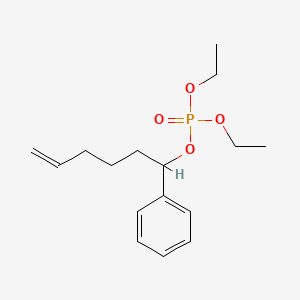
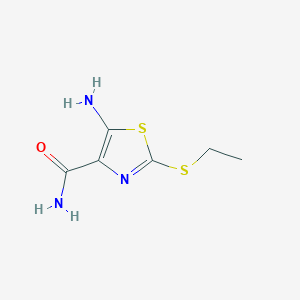
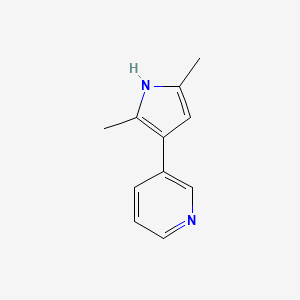
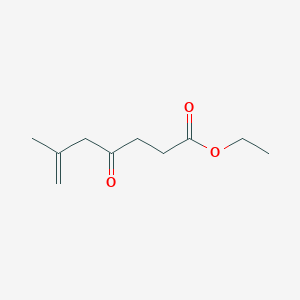
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
